molecular formula C9H16N4O B13072710 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13072710
M. Wt: 196.25 g/mol
InChI Key: HSVIMRFJBUVZLX-UHFFFAOYSA-N
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Description

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methyloxan-4-ylmethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with hydrogenated triazole rings.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The triazole ring is known to interact with the active sites of enzymes, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    4-Methyloxan-4-ylmethyl chloride: A precursor in the synthesis of the target compound.

    1H-1,2,4-Triazol-3-amine: Another triazole derivative with similar properties.

Uniqueness

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the methyloxan ring and the triazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that are not seen in simpler triazole compounds.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[(4-methyloxan-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4O/c1-9(2-4-14-5-3-9)6-13-7-11-8(10)12-13/h7H,2-6H2,1H3,(H2,10,12)

InChI Key

HSVIMRFJBUVZLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)CN2C=NC(=N2)N

Origin of Product

United States

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